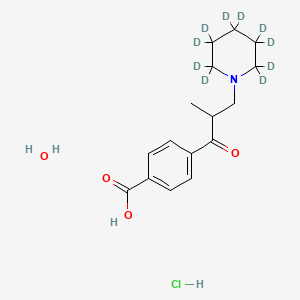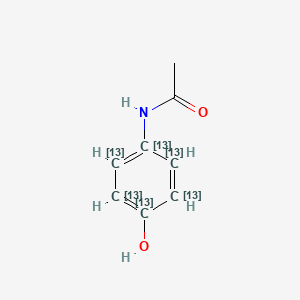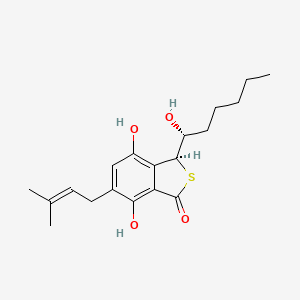
Asperglaucin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asperglaucin A is an unusual phthalide-like derivative with a benzo[c]thiophen-1(3H)-one scaffold. It is a microbial metabolite isolated from the endolichenic fungus Aspergillus chevalieri. This compound exhibits potent antibacterial activities against plant pathogens such as Pseudomonas syringae pv actinidae and Bacillus cereus, with a minimum inhibitory concentration (MIC) of 6.25 μM .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Asperglaucin A involves the cultivation of Aspergillus chevalieri under specific conditions to induce the production of this metabolite. The detailed synthetic route includes the extraction and purification of the compound from the fungal culture. The reaction conditions typically involve maintaining the fungal culture at optimal temperature and pH to maximize the yield of this compound .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation processes using bioreactors. The process would include the optimization of growth conditions for Aspergillus chevalieri, followed by extraction and purification steps to isolate this compound. The use of advanced chromatographic techniques would be essential to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions: Asperglaucin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
科学的研究の応用
Asperglaucin A has several scientific research applications, including:
Chemistry: Used as a model compound to study phthalide-like derivatives and their reactivity.
Biology: Investigated for its antibacterial properties against plant pathogens.
Medicine: Potential use as an antibacterial agent in agricultural settings to protect crops from bacterial infections.
Industry: Could be developed into agrochemical bactericides due to its potent antibacterial activity
作用機序
Asperglaucin A exerts its antibacterial effects by altering the external structure of bacterial cells, causing rupture or deformation of the cell membranes. This disruption leads to the inhibition of bacterial growth and ultimately cell death. The molecular targets and pathways involved include interactions with bacterial cell wall components and enzymes critical for cell membrane integrity .
類似化合物との比較
Asperglaucin B: Another phthalide-like derivative isolated from Aspergillus chevalieri with similar antibacterial properties.
Neoechinulin F: A prenylated indole alkaloid with antibacterial and antineuroinflammatory activities
Uniqueness: Asperglaucin A is unique due to its specific benzo[c]thiophen-1(3H)-one scaffold, which is not commonly found in other phthalide-like derivatives. Its potent antibacterial activity at low MIC values also sets it apart from other similar compounds .
特性
分子式 |
C19H26O4S |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
(3S)-4,7-dihydroxy-3-[(1R)-1-hydroxyhexyl]-6-(3-methylbut-2-enyl)-3H-2-benzothiophen-1-one |
InChI |
InChI=1S/C19H26O4S/c1-4-5-6-7-13(20)18-15-14(21)10-12(9-8-11(2)3)17(22)16(15)19(23)24-18/h8,10,13,18,20-22H,4-7,9H2,1-3H3/t13-,18-/m1/s1 |
InChIキー |
ZUNAGDCYBXZQBT-FZKQIMNGSA-N |
異性体SMILES |
CCCCC[C@H]([C@@H]1C2=C(C=C(C(=C2C(=O)S1)O)CC=C(C)C)O)O |
正規SMILES |
CCCCCC(C1C2=C(C=C(C(=C2C(=O)S1)O)CC=C(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


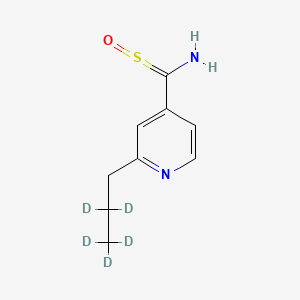
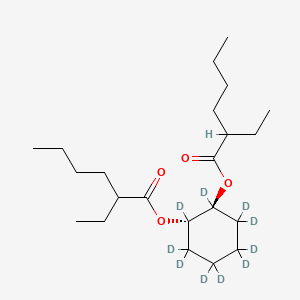
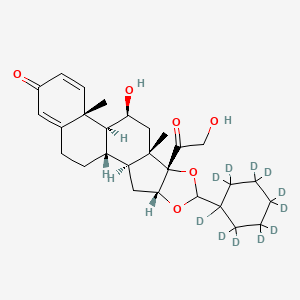

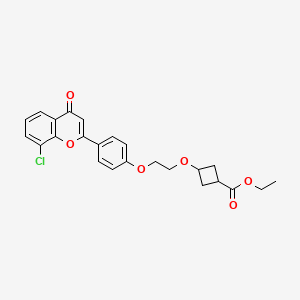
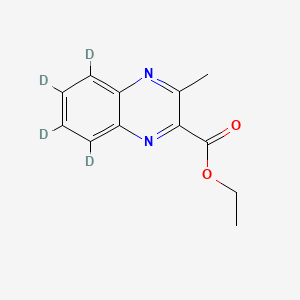
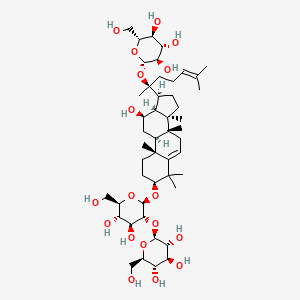
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
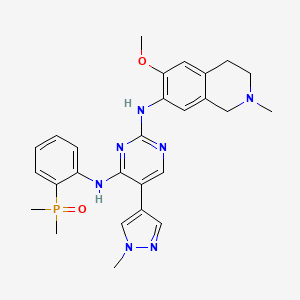
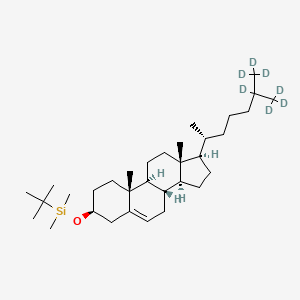
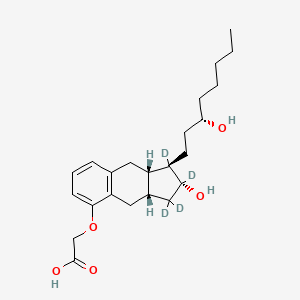
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)
